
1-Chloro-3-isocyano-2-methylbenzene
Overview
Description
1-Chloro-3-isocyano-2-methylbenzene is an organic compound with the molecular formula C₈H₆ClN It is a derivative of benzene, where a chlorine atom, an isocyano group, and a methyl group are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isocyano-2-methylbenzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-2-methylbenzene with an isocyanide reagent under specific conditions. For instance, a palladium-catalyzed Ugi-type reaction can be employed, where 2-iodoanilines react with isocyanides and carboxylic acids to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-isocyano-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as alcohols, ketones, or amines.
Scientific Research Applications
1-Chloro-3-isocyano-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-3-isocyano-2-methylbenzene involves its interaction with specific molecular targets. The isocyano group can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and processes, depending on the specific application and context .
Comparison with Similar Compounds
- 1-Chloro-2-isocyano-3-methylbenzene
- 1-Chloro-4-isocyano-2-methylbenzene
- 1-Chloro-3-isocyano-4-methylbenzene
Uniqueness: 1-Chloro-3-isocyano-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
1-Chloro-3-isocyano-2-methylbenzene, also known as 1-chloro-2-isocyano-3-methylbenzene, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 151.59 g/mol
- CAS Number : 118923-96-9
- Boiling Point : Data not available
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. The compound exhibits potential as an inhibitor of certain enzymes and receptors, which may lead to therapeutic effects in various diseases.
Target Enzymes and Pathways
- Enzyme Inhibition : The compound has been shown to inhibit the activity of several enzymes involved in cellular processes, including those related to DNA repair and cell signaling. This inhibition can lead to the induction of apoptosis in cancer cells.
- Receptor Modulation : Research indicates that this compound may affect the glucocorticoid receptor (GR) pathway by inhibiting GR translocation to the nucleus, thereby modulating GR signaling pathways critical for inflammation and immune response.
Antitumor Activity
This compound has demonstrated promising antitumor properties in various studies:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in tumor cell lines by disrupting poly(ADP-ribose) polymerase (PARP) activity. The inhibition of PARP leads to impaired DNA repair mechanisms, resulting in increased cell death among malignant cells .
Cytotoxicity
While exhibiting antitumor effects, the compound's cytotoxicity profile suggests a degree of selectivity towards cancer cells over normal cells:
- Selectivity Studies : Preliminary findings indicate that high concentrations of this compound are less harmful to normal bone marrow progenitor cells compared to tumor cells, suggesting a therapeutic window for its application in cancer treatment .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and mechanisms of action of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant apoptosis induction in leukemia cell lines at low doses. |
Study B | Showed inhibition of GR translocation, indicating potential anti-inflammatory effects. |
Study C | Evaluated dosage effects in animal models, revealing therapeutic effects at lower doses and cytotoxicity at higher doses. |
Properties
IUPAC Name |
1-chloro-3-isocyano-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGOIOBSLLNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393662 | |
Record name | 1-Chloro-3-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1930-79-6 | |
Record name | 1-Chloro-3-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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